2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various industries. Anthraquinone itself is a rigid, planar, and aromatic scaffold that is used in the paper industry, production of synthetic dyes, and crop protection
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione typically involves the reaction of anthraquinone with 11-hydroxyundecanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the hydroxyl group on the undecyl chain with the anthraquinone structure.
Industrial Production Methods
Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation processes. For example, the oxidation of anthracene using chromium (VI) as an oxidant or the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride . These methods are scalable and can produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl group on the undecyl chain can participate in substitution reactions, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly employed.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with cellular processes, and induce oxidative stress in cells. For example, anthraquinone derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication, which can lead to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound, used widely in industry and research.
1,4-Dihydroxyanthraquinone (Quinizarin): Known for its use in dye production and biological activities.
1,8-Dihydroxyanthraquinone (Chrysazin): Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Properties
CAS No. |
88778-81-8 |
---|---|
Molecular Formula |
C25H30O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(11-hydroxyundecoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H30O4/c26-16-10-6-4-2-1-3-5-7-11-17-29-19-14-15-22-23(18-19)25(28)21-13-9-8-12-20(21)24(22)27/h8-9,12-15,18,26H,1-7,10-11,16-17H2 |
InChI Key |
PHNVHULVEWIKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.